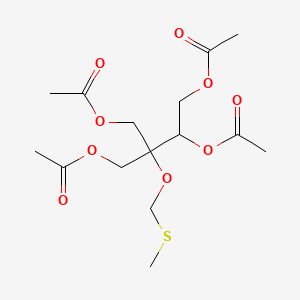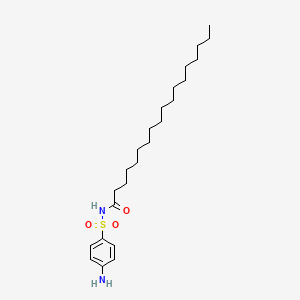
Acid red 26(2-)
Descripción general
Descripción
4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate is an organosulfonate oxoanion resulting from the removal of a proton from both of the sulfo groups of 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid. It is a conjugate base of a 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid.
Aplicaciones Científicas De Investigación
Spectroscopic Analysis
Acid Red 26, a synthetic monoazo dye, has been studied for its spectroscopic properties. Researchers have explored its tautomeric equilibrium (the ability of a compound to exist in two forms that readily convert into each other) under different pH conditions using UV-Visible, Raman, and SERS spectroscopies. This study helps in understanding the molecular structure and behavior of the dye in various environments, which can be crucial for its application in different scientific fields (Vannucci et al., 2021).
Food Safety
In the context of food safety, Acid Red 26 has been identified in studies for its potential toxicity. A study on the toxicity induced by Acid Red 26 in zebrafish larvae revealed developmental abnormalities and cardiovascular toxicity at higher concentrations, indicating the need for careful monitoring of its use in products that may have ecological or health impacts (Shen et al., 2015).
Food Analysis
A method was established for determining synthetic pigment Acid Red 26 in food using High-Performance Liquid Chromatography (HPLC). This method is sensitive and accurate, highlighting the importance of monitoring synthetic pigments in food products for safety and regulatory compliance (Wen, 2012).
Environmental Applications
The degradation of Acid Red 26 using H2O2 in subcritical water was investigated, applying response surface methodology. This research contributes to environmental science, particularly in the treatment and reduction of dye pollution in water bodies (Kayan & Gözmen, 2012).
Soil Acidification Studies
Acid Red 26 has been implicated in studies of soil acidification. For instance, a study in southern China found that chemical nitrogen fertilization accelerated acidification in red soil, a major yield-limiting factor. Continuous manure application, as opposed to chemical fertilization, can prevent or reverse this acidification process, demonstrating the environmental impact of such dyes in agricultural practices (Cai et al., 2015).
Educational Applications
Acid Red 26 has also been used in educational research, particularly in the context of acid-base titration experiments using natural indicators. This application is significant in chemistry education, providing practical and interactive learning experiences for students (do Amaral et al., 2022).
Molecular Design and Photophysics
Research on molecular design has confirmed the improved photophysical properties in a dye-intercalated layered double hydroxides system, including Acid Red 27, which is closely related to Acid Red 26. Such studies are crucial for advancing materials science and developing new applications in photofunctional properties (Rad et al., 2016).
Propiedades
IUPAC Name |
4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S2/c1-10-3-6-15(11(2)7-10)19-20-17-14-5-4-13(28(22,23)24)8-12(14)9-16(18(17)21)29(25,26)27/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYARFHFWYKNLF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O7S2-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B1228210.png)
![3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester](/img/structure/B1228213.png)








![N,N-dimethyl-4-[[3-[3-(5-methyl-2-furanyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]sulfonyl]benzenesulfonamide](/img/structure/B1228226.png)
![3-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid](/img/structure/B1228227.png)
![2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid](/img/structure/B1228228.png)
![1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea](/img/structure/B1228235.png)